N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(14-5-1-2-6-14)20-16-9-10-17-15(13-16)7-3-11-21(17)26(23,24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZYKFAKVUVIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization for Quinoline Formation
The tetrahydroquinoline core is derived from quinoline, typically synthesized via the Skraup reaction:
- Reactants : Aniline derivatives (e.g., 3-nitroaniline) react with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) under reflux.
- Mechanism : Dehydration of glycerol to acrolein, followed by electrophilic attack and cyclization.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces quinoline to 1,2,3,4-tetrahydroquinoline.
Functionalization at C6 Position
Nitration and Reduction :
- Nitration of tetrahydroquinoline at C6 using HNO₃/H₂SO₄ yields 6-nitro-1,2,3,4-tetrahydroquinoline.
- Reduction with SnCl₂/HCl or hydrogenation converts the nitro group to an amine.
Thiophene-2-sulfonyl Chloride Synthesis
Sulfonation of Thiophene
Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H):
$$
\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl}
$$
- Conditions : Low temperatures prevent polysubstitution.
- Workup : Quenching with ice water followed by extraction with dichloromethane.
Sulfonamide Bond Formation
Reaction of Tetrahydroquinoline with Thiophene-2-sulfonyl Chloride
The N1 amine of tetrahydroquinoline reacts with thiophene-2-sulfonyl chloride in a nucleophilic substitution:
$$
\text{Tetrahydroquinoline} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N1-sulfonylated product}
$$
- Base : Triethylamine (2–3 equiv) neutralizes HCl byproduct.
- Solvent : Dichloromethane (DCM) or THF at 0–25°C.
- Yield : >85% after column chromatography (silica gel, hexane/EtOAc).
Cyclopentanecarboxamide Installation
Amide Coupling at C6 Position
The C6 amine reacts with cyclopentanecarbonyl chloride under Schotten-Baumann conditions:
$$
\text{C6-amine intermediate} + \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target compound}
$$
- Alternative : Use coupling agents (EDCl/HOBt) in DMF for higher yields.
- Purification : Recrystallization from ethanol/water or chromatography.
Integrated Synthetic Pathway
A consolidated route combines these steps:
- Quinoline synthesis via Skraup reaction.
- Reduction to tetrahydroquinoline.
- Nitration/reduction to install C6 amine.
- Sulfonylation with thiophene-2-sulfonyl chloride.
- Amide formation with cyclopentanecarbonyl chloride.
Optimization Notes :
- Catalysis : Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) improves sulfonylation efficiency.
- Protection : Boc-group protection of the C6 amine during sulfonylation prevents side reactions.
Analytical Characterization
Key Data for Final Compound :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins through π-π stacking and hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
- 2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Uniqueness
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentanecarboxamide group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and a cyclopentanecarboxamide moiety. This unique combination of functional groups contributes to its biological activity.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
- Melting Point : Approximately 232°C to 234°C
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications. The presence of the thiophene sulfonyl group enhances its interaction with various biological targets.
Key Mechanisms:
- Enzyme Inhibition : In vitro studies suggest that the compound inhibits specific enzymes associated with cancer proliferation and inflammatory pathways.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses, potentially modulating their activity.
- Molecular Docking Studies : These studies indicate favorable binding modes within active sites of target enzymes, which is critical for understanding the compound's mechanism of action.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for medicinal applications:
- Anti-inflammatory Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
- Anticancer Activity : Research indicated that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways.
- Molecular Docking Analysis : Molecular docking studies provided insights into the binding affinities of the compound with various targets involved in inflammation and cancer progression. These studies are essential for optimizing the compound's therapeutic efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide?
A multistep synthesis is typically employed. First, the tetrahydroquinoline scaffold can be functionalized via sulfonation at the 1-position using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The cyclopentanecarboxamide moiety is then introduced via coupling reactions, such as HATU-mediated amidation of the intermediate amine with cyclopentanecarboxylic acid. Reaction monitoring via TLC and intermediate purification via column chromatography are critical. Green synthesis approaches, like ethanol-based solvent systems at room temperature (as demonstrated for structurally similar sulfonamide derivatives in ), may improve sustainability .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectral and chromatographic methods:
- FT-IR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650–1680 cm⁻¹) groups.
- NMR : ¹H-NMR should show aromatic protons (δ 7.2–8.3 ppm for thiophene and tetrahydroquinoline), cyclopentane CH₂ (δ 1.5–2.5 ppm), and NH signals (δ 9.0–10.5 ppm). ¹³C-NMR should resolve sp³ carbons in the cyclopentane (δ 25–45 ppm) and sulfonamide quaternary carbons (δ 125–140 ppm) .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~430–450 Da).
Q. What are the primary biological targets or pathways hypothesized for this compound?
Structural analogs with thiophene sulfonyl and tetrahydroquinoline motifs (e.g., ’s simotaxel) suggest potential kinase inhibition or tubulin-binding activity. The sulfonyl group may enhance binding to ATP pockets or allosteric sites, while the cyclopentane carboxamide could improve lipophilicity and blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) against kinases like EGFR or Aurora A is recommended for target hypothesis generation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Address this by:
- Conducting microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfonamide cleavage).
- Modifying the cyclopentane moiety to block CYP450-mediated oxidation (e.g., introducing fluorine substituents, as seen in fluorinated cyclopentane derivatives in ) .
- Using LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy.
Q. What strategies optimize selectivity to minimize off-target effects in kinase inhibition studies?
- Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Introduce steric bulk (e.g., methyl groups on the tetrahydroquinoline ring) to disrupt non-specific binding.
- Use crystal structure analysis of target kinases to guide substitutions on the sulfonyl group (e.g., replacing thiophene with pyridine for π-stacking interactions) .
Q. How can reaction mechanisms for spiro- or fused-ring byproducts be elucidated during synthesis?
- Monitor reactions with in-situ FT-IR to detect intermediates (e.g., thiohydrazones at ~1280 cm⁻¹, as in ).
- Use DEPT-135 NMR to distinguish CH₂ and CH groups in cyclization products (e.g., spiro-CH₂ signals at δ 23–42 ppm) .
- Conduct DFT calculations (Gaussian 16) to model transition states and identify favorable cyclization pathways.
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response conflicts in cytotoxicity assays?
- Fit data to four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Address outliers via Grubbs’ test and validate with replicates (n ≥ 3).
- Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines (e.g., NSCLC vs. breast cancer, as in ) .
Q. How should stability studies under physiological conditions be designed?
- Incubate the compound in PBS (pH 7.4) and human serum at 37°C for 24–72 hours.
- Analyze degradation products via HRMS and 2D-NMR (e.g., COSY, HSQC) to identify hydrolyzed bonds (e.g., amide or sulfonamide cleavage).
- Reference Safety Data Sheets (e.g., ) for handling hygroscopic or light-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
